Carbonic acid, aluminum sodium salt, basic
Description
Systematic Chemical Nomenclature and Designations
The systematic naming and identification of this compound are crucial for unambiguous scientific communication. Various nomenclature systems and registry numbers are used to define it.
The most formal chemical name is Carbonic acid, aluminum sodium salt, basic . Other systematic names include sodium aluminum carbonate hydroxide (B78521) and dihydroxialumini sodium carbonate . wikipedia.org The IUPAC name for a related structure is given as aluminum;sodium;dicarbonate. alfa-chemistry.com
In the mineralogical context, it is almost exclusively referred to as Dawsonite (B1143670) . wikipedia.org The IMA (International Mineralogical Association) symbol for Dawsonite is Dws. wikipedia.org
For cataloging and database purposes, it is assigned the following identifiers:
CAS Registry Number : 12011-76-6
PubChem CID : 6452658 alfa-chemistry.com
The chemical formula is consistently reported as NaAl(CO₃)(OH)₂ . wikipedia.orgmindat.orgwebmineral.com This formula indicates the presence of one sodium atom, one aluminum atom, one carbonate group, and two hydroxide groups in its empirical unit.
Interactive Data Table: Chemical Designations of Aluminum Sodium Hydroxycarbonate
| Designation Type | Value | Reference |
| Systematic Name | This compound | alfa-chemistry.com |
| Common Mineral Name | Dawsonite | wikipedia.org |
| Chemical Formula | NaAl(CO₃)(OH)₂ | wikipedia.orgmindat.orgwebmineral.com |
| CAS Registry Number | 12011-76-6 | |
| IMA Symbol | Dws | wikipedia.org |
Mineralogical Classification and Significance
Dawsonite is classified as a carbonate mineral. wikipedia.org Specifically, it belongs to the category of carbonates with additional anions, without water. wikipedia.org The Strunz classification places it in class 5.BB.10, and the Dana classification assigns it to 16a.03.08.01. wikipedia.orgwebmineral.com
Discovered in 1874 by B.J. Harrington, the mineral was named in honor of Sir John William Dawson, a Canadian geologist and the then-principal of McGill University, where the mineral was first identified. mindat.orgmindat.org The type locality is a feldspathic dike on the McGill University campus in Montreal, Quebec, Canada. mindat.org
Dawsonite typically forms as a low-temperature hydrothermal mineral. mindat.orgle-comptoir-geologique.com It can be found in various geological settings, including nepheline syenites, alkaline shales, and coal seams. wikipedia.org It often occurs as encrustations or radial aggregates of white, acicular (needle-like) crystals. wikipedia.orgmindat.org
The mineral's significance extends to its potential as an indicator of carbon dioxide-rich environments. Its presence in certain geological formations has been linked to CO₂ sequestration processes, making it a subject of research in carbon capture and storage studies. bohrium.comresearchgate.net
Interactive Data Table: Mineralogical Properties of Dawsonite
| Property | Value | Reference |
| Crystal System | Orthorhombic | wikipedia.org |
| Crystal Class | Dipyramidal (mmm) | wikipedia.org |
| Space Group | Imam | wikipedia.org |
| Mohs Hardness | 3 | wikipedia.org |
| Specific Gravity | 2.436 | wikipedia.org |
| Luster | Vitreous, Silky | mindat.org |
| Color | White, colorless | wikipedia.org |
| Streak | White | wikipedia.org |
Contextualization within Basic Aluminum Carbonate Chemistry
"this compound" is a prime example of a basic aluminum carbonate. The term "basic" in this context signifies the presence of hydroxide (OH⁻) groups in addition to the carbonate (CO₃²⁻) anions, which neutralize the charge of the aluminum (Al³⁺) and sodium (Na⁺) cations.
The broader family of aluminum carbonates is known for its general instability. orchidsinternationalschool.com For instance, simple aluminum carbonate, Al₂(CO₃)₃, is highly unstable and readily decomposes in the presence of moisture. orchidsinternationalschool.combyjus.com The presence of other cations and hydroxide groups, as seen in Dawsonite, can lead to more stable crystalline structures.
The synthesis of Dawsonite and related compounds often involves the reaction of an aluminum source, such as aluminum hydroxide or an aluminum salt, with a carbonate source under specific pH and temperature conditions. acs.orgresearchgate.net For example, synthetic Dawsonite can be prepared by reacting sodium aluminate with sodium carbonate and/or sodium bicarbonate. researchgate.net Research into the synthesis of Dawsonite-type compounds has explored the use of different alkali metals (like potassium) in place of sodium. researchgate.netcambridge.org
The thermal decomposition of Dawsonite is a key aspect of its chemistry. When heated, it decomposes, losing water and carbon dioxide. Studies have shown that by 350°C, the crystal structure of Dawsonite collapses, releasing water from the hydroxyl groups and a significant portion of the carbon dioxide. msaweb.orggeoscienceworld.org The final decomposition product at higher temperatures (around 670°C) is crystalline sodium aluminate (NaAlO₂). msaweb.orggeoscienceworld.org This thermal behavior is a critical consideration in potential industrial applications.
Structure
2D Structure
Properties
CAS No. |
52503-73-8 |
|---|---|
Molecular Formula |
C2AlNaO6 |
Molecular Weight |
169.99 g/mol |
IUPAC Name |
aluminum;sodium;dicarbonate |
InChI |
InChI=1S/2CH2O3.Al.Na/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;+3;+1/p-4 |
InChI Key |
VCNTUJWBXWAWEJ-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Na+].[Al+3] |
Origin of Product |
United States |
Historical Trajectory of Academic Research on Dawsonite
Early Mineralogical Discoveries and Initial Characterization Efforts
Dawsonite (B1143670) was first discovered in 1874 by Sir John William Dawson, a Canadian geologist and the Principal of McGill University. wikipedia.orgmindat.orgfacts.net The discovery was made within a feldspathic dike during the construction of the Redpath Museum on the McGill University campus in Montreal, Canada. wikipedia.orgumich.edu The mineral was subsequently named in his honor by B.J. Harrington. mindat.org The type material from this discovery is preserved in the collection of the Redpath Museum. wikipedia.org
Initial characterization of Dawsonite identified it as a sodium aluminum carbonate hydroxide (B78521). geoscienceworld.orgarizona.edu It was described as crystallizing in the orthorhombic system, typically appearing as colorless to white transparent rosettes of bladed to acicular crystals or as thin incrustations. wikipedia.orgmindat.orgarizona.edu Early studies established its physical properties, which are summarized in the table below.
| Property | Description |
| Chemical Formula | NaAlCO₃(OH)₂ |
| Crystal System | Orthorhombic wikipedia.org |
| Color | Colorless to white, rarely pink mindat.org |
| Luster | Vitreous, Silky mindat.org |
| Hardness (Mohs) | 3 mindat.org |
| Specific Gravity | ~2.436 wikipedia.orgmindat.org |
| Cleavage | Perfect on {110} wikipedia.org |
Early interest in Dawsonite was primarily mineralogical. However, a significant turning point in its research trajectory came with the discovery of relatively abundant deposits of the mineral as a rock-forming constituent of oil shale in the Piceance Creek Basin of northwestern Colorado. geoscienceworld.orgarizona.edu This discovery sparked interest in Dawsonite as a potential ore of aluminum. geoscienceworld.orgmsaweb.org
Evolution of Synthesis Approaches in Laboratory Settings
The growing interest in Dawsonite, particularly for its potential as an aluminum source and for other industrial applications, spurred extensive research into its laboratory synthesis. geoscienceworld.orgonemine.org The goal was often to produce synthetic Dawsonite with high purity and crystallinity, comparable to its natural counterpart, to serve as a standard for research and to explore its properties. onemine.orgnih.gov
One of the early and optimized methods for synthesizing Dawsonite involved reacting sodium aluminate with carbon dioxide under specific conditions. Research by the U.S. Bureau of Mines established optimal conditions for producing crystalline Dawsonite, which included a high Na/Al atomic ratio, elevated temperatures, and controlled CO₂ pressure. onemine.org
A common laboratory synthesis approach is coprecipitation. nih.govacs.org For instance, high-entropy dawsonite-type materials have been synthesized using a coprecipitation method where a metal nitrate (B79036) solution is prepared and reacted. nih.govacs.org Another method involves the reaction of an aluminum salt with a sodium carbonate or bicarbonate solution. For example, an Al(OH)₃ suspension can be prepared by mixing AlCl₃ and NaOH, followed by the addition of NaHCO₃. acs.org This mixture is then heated in a batch-type reactor to form Dawsonite. acs.org
Researchers have also explored the synthesis of Dawsonite from industrial waste streams, presenting a method to treat etching waste from the aluminum anodizing industry. nih.gov This process utilizes the high concentrations of aluminum and sodium in the waste to produce Dawsonite, offering a pathway for resource recovery and waste reduction. nih.gov The synthesis conditions, such as the molar ratio of reactants, temperature, and reaction time, were found to be crucial for obtaining pure, crystalline Dawsonite. nih.gov
A summary of various laboratory synthesis approaches is presented below.
| Synthesis Method | Reactants | Key Conditions | Reference |
| Hydrothermal Synthesis | Sodium aluminate solution, CO₂ | Temperature: 175° to 200° C; pCO₂: 15 psig; Na/Al atomic ratio: 43 | onemine.org |
| Coprecipitation | AlCl₃ solution, NaOH, NaHCO₃ | Initial pH ~10.0; Molar ratio of NaHCO₃/Al of 8 | acs.org |
| Industrial Waste Treatment | Aluminum etching waste streams, NaHCO₃ | NaHCO₃/Al molar ratio of 3; Temperature: 150° C; Time: 24 h | nih.gov |
| Coprecipitation (High-Entropy) | Metal nitrate solutions | Total mmol of metal nitrates kept constant | nih.govacs.org |
A notable characteristic of some synthetic Dawsonites, particularly the ammonium (B1175870) analogue, is their "structural memory." acs.org When thermally decomposed, the resulting oxide can be reconstituted back to the original Dawsonite structure upon treatment with an aqueous ammonium carbonate solution under mild conditions. acs.org
Advancements in Analytical and Spectroscopic Techniques Applied to Dawsonite
The characterization of both natural and synthetic Dawsonite has been greatly advanced by a suite of analytical and spectroscopic techniques. These methods are crucial for identification, purity assessment, and structural elucidation. geoscienceworld.orgarizona.eduntis.gov
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline structure of Dawsonite. msaweb.org XRD patterns of Dawsonite show characteristic peaks that serve as a fingerprint for the mineral. Studies have reported key diffraction peaks at specific 2θ angles. researchgate.net For example, main X-ray diffraction peaks have been observed with 2θ values of 15.50°, 26.50°, and 32.00°. researchgate.net XRD is also used to monitor the thermal decomposition of Dawsonite, revealing the collapse of its crystal structure at approximately 350°C and the subsequent formation of other crystalline phases, like sodium aluminate, at higher temperatures. msaweb.org
Infrared (IR) Spectroscopy has proven to be a reliable method for the identification and potential quantitative analysis of Dawsonite. geoscienceworld.orgarizona.edu The infrared spectrum of Dawsonite exhibits distinct absorption bands corresponding to the vibrations of its functional groups (OH and CO₃). arizona.edu These spectra are used to distinguish Dawsonite from associated minerals and to confirm the purity of both natural and synthetic samples. arizona.edu The thermal decomposition of Dawsonite has also been studied using IR spectroscopy, which shows changes in the carbonate and hydroxyl absorption bands upon heating. msaweb.org In-situ attenuated total reflection infrared spectroscopy has been employed to explore the transformation pathways of related aluminate salts to Dawsonite, highlighting the role of atmospheric conditions. osti.gov
Raman Spectroscopy is another powerful vibrational spectroscopic technique used to characterize Dawsonite. researchgate.net It provides complementary information to IR spectroscopy. The Raman spectrum of Dawsonite shows distinct peaks assigned to specific vibrational modes.
A summary of characteristic spectroscopic data for Dawsonite is provided below.
| Analytical Technique | Key Findings / Observations |
| X-ray Diffraction (XRD) | Main diffraction peaks at 2θ angles of 15.50°, 26.50°, and 32.00° researchgate.net |
| Infrared (IR) Spectroscopy | Used to identify pure natural and synthetic Dawsonite and distinguish it from other minerals. geoscienceworld.orgarizona.edu Shows characteristic bands for carbonate and hydroxyl groups. arizona.edumsaweb.org |
| Raman Spectroscopy | Main peaks at ~190, 260 cm⁻¹ (O-Al-O bending), 588 cm⁻¹ (O-Al stretching), 1090, 1507 cm⁻¹ (C-O stretching), and 3280 cm⁻¹ (O-H stretching) researchgate.net |
| Thermal Analysis (DTA/TGA) | Decomposition begins around 290-330°C, with structural collapse by 350°C. msaweb.org Formation of sodium aluminate occurs at approximately 670°C. msaweb.org |
Thermal Analysis , including Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), has been instrumental in resolving conflicting reports on the thermal decomposition of Dawsonite. msaweb.orgnih.gov These studies have shown that upon heating, Dawsonite decomposes, losing water and carbon dioxide, and transforms into an amorphous intermediate before crystallizing into sodium aluminate at higher temperatures. msaweb.org
Natural Occurrence and Geochemical Context of Dawsonite Formations
Global Distribution and Specific Geological Locales of Natural Dawsonite (B1143670) Deposits
Dawsonite is found globally, with notable concentrations in Europe and Asia. bohrium.com The mineral was first identified in 1874 in a feldspathic dike on the McGill University campus in Montreal, Canada. wikipedia.orgmindat.org Since then, numerous other locations have been documented.
Significant deposits are found in the Eocene Green River Formation in the Piceance Creek Basin of Colorado and Wyoming, USA, and in weathered Pleistocene ash beds in Olduvai Gorge, Tanzania. geoscienceworld.orggeoscienceworld.orghandbookofmineralogy.org Other documented occurrences include various sites in Italy (Tuscany and Trentino-Alto Adige), Switzerland, Albania, Hungary, Russia (Khibiny massif), Algeria, Germany, and Australia (Sydney Basin). dakotamatrix.comle-comptoir-geologique.comhandbookofmineralogy.org Most natural dawsonite is found in Permian, Triassic, Cretaceous, and Paleogene formations, typically at depths ranging from 1,000 to 2,200 meters. bohrium.com
The following table summarizes some of the key global locales of dawsonite deposits.
| Country/Continent | Specific Locale | Geological Setting | Associated Minerals |
| Canada | Montreal (Quebec) | Feldspathic dikes and hornfels associated with nepheline syenite. handbookofmineralogy.org | Fluorite, calcite, dolomite, pyrite, quartz. handbookofmineralogy.org |
| USA | Piceance Creek Basin (Colorado) | Authigenic mineral in alkaline oil shales. handbookofmineralogy.orgusgs.gov | Analcime, dolomite, quartz, calcite, albite. handbookofmineralogy.org |
| Tanzania | Olduvai Gorge | Saline soils on nepheline syenite tuffs. handbookofmineralogy.org | Not specified |
| Italy | Tuscany (e.g., Pian Castagnaio) | Not specified | Not specified |
| Australia | Sydney Basin (New South Wales) | Coal-bearing rocks. handbookofmineralogy.org | Not specified |
| China | Hailar Basin, Dongying Sag | Feldspathic sandstones, volcano tuff. sysydz.netresearchgate.net | Corrensite, allevardite, ankerite. sysydz.netresearchgate.net |
| Albania | Drin Valley | Not specified | Not specified |
Association with Hydrocarbon-Rich Sedimentary Basins and Oil Shale Deposits
Dawsonite is frequently found in sedimentary basins rich in hydrocarbons, particularly in oil shales and coal-bearing rocks. handbookofmineralogy.orgusgs.govwikipedia.org Its presence is a key feature of certain petroliferous basins, where it can be linked to hydrocarbon accumulation and serve as a tracer for CO₂ migration. sysydz.netresearchgate.net
The most prominent example of this association is in the Green River Formation of Colorado, a vast oil shale deposit. usgs.gov Here, dawsonite occurs as a rock-forming constituent, in some cases composing up to 25% of the shale by weight. geoscienceworld.orgusgs.gov It is considered an authigenic mineral, meaning it formed in place within the alkaline shales after their initial deposition. mindat.org
In China, significant dawsonite occurrences are noted in the Hailar Basin and the Dongying Sag of the Bohai Bay Basin. researchgate.netsearchanddiscovery.com In the Hailar Basin, dawsonite is found in sedimentary volcano tuff and is associated with oil-bearing reservoirs. sysydz.net In the Dongying Sag, it is present in fine to medium-grained feldspathic sandstones, where its formation is linked to the influx of inorganic CO₂ adjacent to oil and gas fields. researchgate.net Similarly, dawsonite is found in the Permian coal-bearing rocks of the Sydney Basin in Australia. handbookofmineralogy.org
Occurrence in Deep Saline Aquifers and Carbon Dioxide Reservoirs
The formation of dawsonite is of significant interest in the context of geological carbon sequestration (CCS), where CO₂ is injected into deep underground formations. bohrium.com Dawsonite is considered a potential mineral trap for CO₂, immobilizing it in a stable solid phase. searchanddiscovery.comacs.org Its presence in natural CO₂ reservoirs and its formation in saline aquifers under high CO₂ concentrations underscore this potential.
Deep saline aquifers, which have vast global storage capacity, are primary targets for CCS. club-co2.fryoutube.com The injection of CO₂ into these aquifers creates conditions that can be favorable for dawsonite precipitation. acs.org Thermodynamic models and field observations show that dawsonite formation is enhanced by the high CO₂ pressures and the high concentrations of sodium (Na⁺) often found in these brines. acs.orgcopernicus.org The mineral can form through the reaction of CO₂-charged water with sodium-rich silicate (B1173343) minerals, such as plagioclase or K-feldspar, present in the reservoir rock. bohrium.comcopernicus.org
Natural analogues, such as the Hailar Basin in China, serve as examples of this process. This basin contains a dawsonite-rich CO₂ gas reservoir, demonstrating that large volumes of the mineral can be generated in sandstone formations with sufficient sodium-rich feldspar (B12085585) and CO₂. searchanddiscovery.com However, studies also indicate that dawsonite's stability is highly dependent on maintaining high CO₂ pressure; if the pressure dissipates, the mineral may redissolve. searchanddiscovery.comacs.org
Physicochemical Conditions Governing Natural Dawsonite Formation
The precipitation of dawsonite from geological fluids is controlled by a specific set of physicochemical conditions, including temperature, pressure, pH, and the concentration of various ions in solution.
Dawsonite formation occurs over a specific range of temperatures. Natural occurrences suggest a formation temperature between 25°C and 200°C. bohrium.comresearchgate.net Laboratory synthesis experiments have successfully produced dawsonite under similar conditions, with temperatures between 60°C and 180°C being effective. bohrium.comresearchgate.net One study identified an optimal synthesis temperature of 140°C. jhyqy.com.cn Dawsonite becomes unstable and tends to dissolve at temperatures around 150°C and higher, potentially converting to other minerals like boehmite. researchgate.net
High partial pressure of carbon dioxide (Pco₂) is a critical factor for dawsonite formation and stability. bohrium.comresearchgate.net Thermodynamic calculations show that at elevated temperatures, higher CO₂ fugacity (a measure of effective partial pressure) is required to stabilize the mineral. acs.org For instance, at a temperature of 80°C, dawsonite stability requires a CO₂ partial pressure of approximately 10 bar. acs.org This requirement explains its association with CO₂-rich environments like natural gas reservoirs and sites of CO₂ injection. searchanddiscovery.comacs.org
The role of pH in dawsonite formation is complex, with evidence supporting its precipitation in both alkaline and near-neutral or weakly acidic conditions. The majority of evidence points to formation in an alkaline environment, which is where the mineral tends to be most stable. bohrium.comresearchgate.net Synthesis experiments have shown that a pH of 9.5 is optimal for dawsonite precipitation, while formation is also observed in solutions with a pH between 10 and 11. jhyqy.com.cnijcce.ac.ir
However, some researchers argue that dawsonite can also form in neutral to weakly acidic fluids. bohrium.comresearchgate.net This is supported by its presence in reservoirs where the injection of CO₂ has led to the acidification of formation waters. acs.org The key appears to be the interplay between pH, alkalinity, and the availability of carbonate and bicarbonate ions. Lower humidity environments can favor higher alkalinity, which in turn promotes the formation of dawsonite over other aluminum hydroxides like gibbsite. rsc.org
The chemical composition of the formation water, particularly the concentration of certain cations, plays a decisive role in whether dawsonite will precipitate. A high concentration of sodium ions (Na⁺) is fundamental, as sodium is a primary component of the mineral's structure. copernicus.org The presence of Na⁺ in brine enhances dawsonite formation. copernicus.org
Conversely, the presence of other ions can be inhibitory. Research has clearly demonstrated that co-existing magnesium ions (Mg²⁺) strongly inhibit dawsonite formation. acs.org In Mg-rich alkaline solutions, minerals such as hydrotalcite or manasseite tend to form instead of dawsonite. acs.org This suggests that natural dawsonite deposits likely form only under magnesium-poor conditions. acs.org High concentrations of calcium (Ca²⁺) could also indirectly hinder dawsonite precipitation by consuming available carbonate ions to form calcium carbonate minerals. acs.org
The following table summarizes the key physicochemical conditions for dawsonite formation.
| Parameter | Favorable Condition | Notes |
| Temperature | 25°C to 200°C (Natural). bohrium.comresearchgate.net | Optimal synthesis reported at 140°C. jhyqy.com.cn Dissolves around 150°C. researchgate.net |
| Pressure | High Pco₂. acs.orgresearchgate.net | At 80°C, requires ~10 bar CO₂ partial pressure for stability. acs.org |
| pH / Alkalinity | Alkaline (pH ~9.5-11). jhyqy.com.cnijcce.ac.ir | Generally stable in alkaline conditions, though some evidence for formation in neutral-weakly acidic fluids exists. acs.orgresearchgate.net |
| Ion Concentrations | High Na⁺, Low Mg²⁺. copernicus.orgacs.org | High sodium concentration is essential. copernicus.org Magnesium strongly inhibits formation. acs.org |
Effect of Carbon Dioxide Partial Pressure
The formation and stability of dawsonite, or carbonic acid, aluminum sodium salt, basic, are significantly influenced by the partial pressure of carbon dioxide (CO₂). It is widely accepted that dawsonite generally forms under conditions of high CO₂ partial pressure. researchgate.netbohrium.com In fact, its presence in geological formations is often considered a tracer for high concentrations of CO₂. researchgate.netbohrium.com
Experimental results and observations from natural sites indicate a direct relationship between CO₂ partial pressure and dawsonite's thermodynamic stability; as the partial pressure of CO₂ increases, so does the stability of the mineral. geoscienceworld.orgresearchgate.net Conversely, dawsonite becomes unstable and tends to dissolve when the CO₂ partial pressure decreases. geoscienceworld.org Research has shown that at higher CO₂ fugacity (a measure of the effective partial pressure), the temperature at which dawsonite begins to dissolve increases, highlighting its stability under CO₂-rich conditions. researchgate.net While most evidence points to formation in high-pressure CO₂ environments, some studies suggest it can also form in neutral to weakly acidic fluids. researchgate.netbohrium.com The enrichment of magma in CO₂ during late-magmatic stages can lead to the formation of replacive dawsonite, further underscoring the role of high CO₂ partial pressure in its genesis. researchgate.net
Geological Formation Mechanisms
Dawsonite forms through several geological processes, primarily occurring as cement, through metasomatic replacement, and as fracture fillings. researchgate.netbohrium.com The most common occurrences are through metasomatism and cementation. researchgate.netbohrium.com
Diagenetic Precipitation and Mineral Cementation
Diagenesis, the process of physical and chemical changes in sediment after deposition, is a key mechanism for dawsonite formation. youtube.com During this process, dawsonite can precipitate from pore fluids and act as a cement, binding sedimentary grains together. researchgate.netbohrium.comosti.gov This cementation involves the precipitation of minerals into the pore spaces of sediment, transforming it into rock. youtube.com
Dawsonite has been identified as a cement in various rock types, with feldspathic sandstone being a particularly favorable host rock. researchgate.netbohrium.com In some cases, it crystallizes within moldic pores during the intermediate stage of diagenesis, known as mesodiagenesis. researchgate.net For example, in the Triassic Lam Formation in Yemen, dawsonite is one of several carbonate cements, including ferroan calcite, ferroan dolomite, and siderite, that grew in the sandstone. osti.gov The volume of these carbonate cements, including dawsonite, has been shown to have an inverse relationship with the permeability of the rock, indicating that dawsonite cementation can significantly impact the reservoir quality of sandstones. osti.gov
Metasomatic Processes and Mineral Replacement
Metasomatism, a process involving the chemical alteration of a rock by fluids and the replacement of one mineral by another, is a primary mechanism for dawsonite formation. researchgate.netbohrium.combritannica.comwikipedia.org This process occurs when a mineralizing solution interacts with minerals that are unstable in its presence, leading to their dissolution and the simultaneous deposition of new, more stable minerals. britannica.com
Dawsonite commonly forms by replacing pre-existing aluminosilicate (B74896) minerals. researchgate.net The enrichment of fluids with CO₂, often from magmatic sources, can facilitate the replacement of minerals like nepheline and sodalite with dawsonite. researchgate.net In sandstones, dawsonite has been observed to grow at the expense of detrital feldspar minerals. osti.gov This replacement process is a key indicator of specific geochemical conditions, namely the presence of sodium-rich, alkaline fluids with high CO₂ partial pressure. researchgate.net
Origins from Inorganic (Magmatic Activity) and Organic Sources
Dawsonite originates from both inorganic and organic sources, although inorganic pathways are far more common. researchgate.netbohrium.com The vast majority of naturally occurring dawsonite is attributed to inorganic processes, with magmatic activity being the principal driver. researchgate.netbohrium.com
Inorganic (Magmatic) Sources: The CO₂ required for dawsonite formation is often sourced from deep within the Earth, such as from magmatic degassing. researchgate.netosti.gov Isotopic data from some dawsonite occurrences suggest that the carbon was derived from magmatic or basement sources rather than from organic origins. osti.gov For instance, studies have indicated that some dawsonite formed from a CO₂ source with a mantle origin. researchgate.net This deep-seated CO₂ invades sedimentary basins, altering the pore water chemistry and providing the necessary carbonate ions for dawsonite to precipitate at the expense of aluminosilicate minerals. osti.gov
Organic Sources: While less frequent, organic sources can also contribute to the formation of dawsonite. researchgate.netbohrium.com The decomposition of organic matter in sedimentary basins can produce CO₂, which can then participate in diagenetic reactions. However, in many significant dawsonite deposits, the isotopic signature of the carbon points away from an organic source. osti.gov For example, the carbon isotope ratio of dawsonite in the Lam Formation is distinct from the organic-sourced CO₂ currently present in the gas phase of the sandstone. osti.gov
Associated Mineral Assemblages and Precursor Phases
The formation of dawsonite is intrinsically linked to the presence of specific precursor minerals and it is often found in association with a distinct suite of other minerals.
Precursor Phases: The formation of dawsonite requires a source of aluminum and sodium. Consequently, it typically forms from the alteration of aluminosilicate minerals. researchgate.netbohrium.com A variety of minerals can serve as precursors, with plagioclase being considered the most favorable. researchgate.netbohrium.com Other identified precursor minerals include albite, sodium feldspar, potassium feldspar, montmorillonite, and mica. researchgate.netbohrium.comgeoscienceworld.org The presence of albite, in particular, has been highlighted as a precondition for the crystallization of dawsonite under certain pressure, temperature, and chemical conditions. geoscienceworld.org
Associated Minerals: Dawsonite is found with a range of other minerals, which can vary depending on the geological setting. In its type locality, it was found with calcite, dolomite, galena, pyrite, and wad. mindat.org In other settings, it is commonly associated with other carbonate cements like ferroan calcite, ferroan dolomite, and siderite. osti.gov It can form paragenetic bonds with calcite, meaning they form at the same time. researchgate.net In hydrothermal fluid inclusions, dawsonite has been identified alongside quartz, ankerite, and calcite. umich.edu The table below summarizes some of the key precursor and associated minerals.
Table 1: Precursor and Associated Minerals of Dawsonite
| Type | Mineral Name | Chemical Formula | Reference |
|---|---|---|---|
| Precursor | Plagioclase | (Na,Ca)[(Si,Al)AlSi₂]O₈ | researchgate.net, bohrium.com |
| Precursor | Albite | NaAlSi₃O₈ | geoscienceworld.org |
| Precursor | Sodium Feldspar | NaAlSi₃O₈ | researchgate.net, bohrium.com |
| Precursor | Potassium Feldspar | KAlSi₃O₈ | researchgate.net, bohrium.com |
| Precursor | Montmorillonite | (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O | researchgate.net, bohrium.com |
| Precursor | Mica | KAl₂(AlSi₃O₁₀)(OH)₂ | researchgate.net, bohrium.com |
| Associated | Calcite | CaCO₃ | mindat.org, umich.edu, researchgate.net |
| Associated | Dolomite | CaMg(CO₃)₂ | mindat.org |
| Associated | Ferroan Dolomite | Ca(Fe,Mg)(CO₃)₂ | osti.gov |
| Associated | Siderite | FeCO₃ | osti.gov |
| Associated | Ankerite | Ca(Fe,Mg,Mn)(CO₃)₂ | umich.edu |
| Associated | Quartz | SiO₂ | umich.edu |
| Associated | Pyrite | FeS₂ | mindat.org |
| Associated | Galena | PbS | mindat.org |
| Associated | Nepheline | (Na,K)AlSiO₄ | geoscienceworld.org |
Synthetic Methodologies for Dawsonite and Analogous Basic Aluminum Carbonates
Hydrothermal Synthesis Routes and Optimization
Hydrothermal synthesis is a prevalent method for producing crystalline dawsonite (B1143670). This technique involves crystallization from aqueous solutions under high temperature and pressure in a sealed vessel, known as an autoclave. acs.org
The selection of appropriate starting materials and their molar ratios is critical for the successful synthesis of dawsonite.
Reactant Sources : The primary reactants are an aluminum source and a carbonate source. Common aluminum sources include freshly precipitated aluminum hydroxide (B78521) (Al(OH)₃), often prepared by reacting an aluminum salt like aluminum chloride (AlCl₃) with a base such as sodium hydroxide (NaOH). acs.org Gibbsite is another aluminum-bearing mineral used as a precursor. The carbonate source is typically an alkali bicarbonate, such as sodium bicarbonate (NaHCO₃), potassium bicarbonate (KHCO₃), or ammonium (B1175870) bicarbonate (NH₄HCO₃). acs.org
Stoichiometry : Research indicates that a surplus of the carbonate reactant is essential for the formation of a single-phase dawsonite compound. acs.org For instance, a molar ratio of NaHCO₃ to aluminum of 8 has been successfully used. acs.org The concentration of the bicarbonate source (MHCO₃) has been shown to affect the morphology of the resulting particles, with increased amounts favoring the formation of more slender, needle-like crystals. researchgate.net
Table 1: Reactant Parameters in Hydrothermal Synthesis
| Parameter | Details | Source(s) |
|---|---|---|
| Aluminum Source | Freshly precipitated Al(OH)₃; Gibbsite | acs.org |
| Carbonate Source | Sodium Bicarbonate (NaHCO₃); Potassium Bicarbonate (KHCO₃); Ammonium Bicarbonate (NH₄HCO₃) | acs.org |
| Stoichiometric Ratio | A surplus of the carbonate source is required (e.g., NaHCO₃/Al molar ratio of 8) | acs.org |
The physical conditions of the hydrothermal reaction must be precisely controlled to optimize the yield and characteristics of the dawsonite product.
Temperature : Dawsonite synthesis is typically conducted in a temperature range of 60°C to 180°C. researchgate.net Studies have found that the ideal temperature can be crucial for obtaining a pure product. For the synthesis of potassium dawsonite, 120°C was identified as the most suitable temperature, as it allowed for the complete transformation of reactants while preventing the formation of overgrown particles. At lower temperatures, such as 80°C, the reaction may be incomplete, leaving unreacted aluminum hydroxide in the final product. Conversely, dawsonite's stability decreases at temperatures above 120°C. researchgate.net
Pressure : The synthesis is performed under autogenous pressure, which is the pressure generated by the heated solution within the sealed stainless steel autoclave.
Time : The duration of the hydrothermal reaction can vary significantly, with experimental times ranging from 2 to 72 hours. Many studies employ a fixed reaction time, for example, 24 hours, to ensure the reaction proceeds to completion. acs.org
Table 2: Optimized Physical Conditions for Hydrothermal Synthesis of Dawsonite
| Parameter | Optimal Range/Value | Notes | Source(s) |
|---|---|---|---|
| Temperature | 60°C - 180°C | 120°C is optimal for potassium dawsonite to ensure complete reaction without particle overgrowth. | researchgate.net |
| Pressure | Autogenous | Pressure is self-generated within the sealed autoclave. | |
| Time | 2 - 72 hours | A 24-hour reaction time is commonly used. | acs.org |
Coprecipitation Techniques for High Purity Dawsonite Synthesis
Coprecipitation is another effective method for synthesizing high-purity dawsonite. This technique involves the simultaneous precipitation of the constituent ions from a solution.
Control over the pH and the method of adding reactants are paramount in coprecipitation to ensure the formation of the desired product with uniform characteristics.
pH Control : The pH of the reaction medium is a determining factor for particle uniformity and phase purity. For sodium and potassium dawsonite, the most uniform particle sizes are achieved at a pH of approximately 10.3. researchgate.net For ammonium dawsonite, the optimal pH is around 9.79. acs.org The pH is typically adjusted and maintained by the careful addition of a basic solution, such as sodium hydroxide or ammonium hydroxide. acs.orgacs.org Continuous monitoring and adjustment are necessary as the precipitation process can cause pH shifts. researchgate.net
Reactant Addition : A common strategy is the slow, dropwise addition of a solution containing the metal cations (e.g., a metal nitrate (B79036) solution) into a stirred solution containing the precipitating agent (e.g., ammonium bicarbonate and ammonium hydroxide). acs.org This controlled addition helps to maintain a constant level of supersaturation, promoting uniform nucleation and growth of crystals.
The purity of the synthesized dawsonite can be compromised by the presence of foreign ions, which can be incorporated into the crystal lattice or adsorbed onto the surface of the gel-like precipitate.
Influence of Foreign Ions : The presence of certain cations can inhibit the formation of dawsonite. Notably, magnesium (Mg²⁺) ions have been shown to hinder dawsonite crystallization, leading instead to the formation of hydrotalcite or manasseite. acs.org Therefore, achieving high-purity dawsonite necessitates an "extremely Mg-poor environment". acs.org
Purification : To remove excess ions and soluble impurities from the surface of the precipitate, a thorough washing step is employed after the reaction. The solid product is typically washed multiple times with distilled water and often with ethanol (B145695) before being dried.
Low-Temperature Synthesis Methods (e.g., Slow Evaporation)
Dawsonite and its analogs can also be synthesized under milder, low-temperature conditions, which can offer advantages in terms of energy efficiency and control over particle morphology.
Slow Evaporation Technique : This method involves the gradual removal of solvent from a solution containing the necessary precursors, leading to a slow increase in concentration and subsequent crystallization. Dawsonite-type compounds have been successfully prepared at temperatures as low as 60°C. researchgate.net One specific application of this method involves dissolving a basic aluminum sulfate (B86663) in a 1M sodium carbonate or potassium carbonate solution and allowing the solvent to evaporate slowly. researchgate.net Another variation uses a suspension of boehmite nanorods in an aqueous alcoholic solution, which upon slow evaporation, yields rod-shaped dawsonite particles. researchgate.net
Crystalline vs. Amorphous Product Control
The synthesis of basic aluminum carbonates, including dawsonite (Carbonic acid, aluminum sodium salt, basic), can be meticulously directed to yield either crystalline or amorphous end-products. The physical state of the final product is critically dependent on a range of reaction parameters, including temperature, pH, reactant concentrations, and aging time. Understanding and controlling these variables are paramount for tailoring the material's properties, such as surface area and reactivity, to specific applications.
Factors Influencing Crystallinity
The transition from an amorphous gel to a well-defined crystalline structure is a complex process involving nucleation and crystal growth. Several key factors can be manipulated to control this transition.
Temperature: Temperature plays a significant role in the crystallization of dawsonite. Higher reaction temperatures generally promote the formation of well-crystallized dawsonite. For instance, studies have shown that increasing the reaction temperature leads to an improvement in the crystallinity of the product, as evidenced by sharper and more intense peaks in X-ray diffraction (XRD) patterns. acs.org At lower temperatures, such as 80°C, the resulting dawsonite may not exhibit a clear, well-defined shape, whereas at higher temperatures like 120°C and 160°C, fibrous and more distinct crystals are observed. acs.org Conversely, lower temperatures can favor the formation of amorphous aluminum hydroxycarbonate or hydrated crystalline phases. nih.govschweizerbart.de For example, a hydrated form of potassium dawsonite has been observed to form at temperatures below 25°C. schweizerbart.degeoscienceworld.org
pH of the Reaction Medium: The pH of the synthesis solution is another critical parameter. The formation of pure, crystalline dawsonite is often favored within a specific pH range. Research indicates that pure dawsonite can be synthesized in a pH range of 8.5 to 10.5. researchgate.net Outside of the optimal pH range, the formation of amorphous products or other aluminum hydroxide phases, such as bayerite, may occur. acs.org For the synthesis of amorphous aluminum hydroxycarbonate gels, the reaction is often maintained at a pH between 6.4 and 6.8. google.com
Reactant Concentration and Ratios: The concentration and molar ratio of the reactants, such as the sodium to aluminum (Na/Al) atomic ratio, are crucial for obtaining a pure, crystalline dawsonite phase. An excess of the carbonate source is often necessary. acs.org For example, a high Na/Al atomic ratio of 43 was found to be optimal in one study for preparing synthetic dawsonite with crystallinity similar to its natural counterpart. onemine.org The concentration of aluminum ions in the starting solution also influences the final product; acidic solutions for producing amorphous gels typically contain about 0.2 to 0.7 moles of Al³⁺ ion per liter. google.com
Aging Time: The duration of the reaction or the aging time of the precursor gel can influence the crystallinity and crystal size of the final product. Prolonged aging can allow for the transformation of an initial amorphous precipitate into a more stable crystalline phase. researchgate.net This process allows for the dissolution of smaller, less stable particles and the growth of larger, more ordered crystals. researchgate.net However, in some cases, extended reaction times at high temperatures can lead to the dissolution of the desired crystalline phase. researchgate.net
Presence of Other Ions: The presence of co-existing ions in the synthesis solution can significantly impact the formation and crystallinity of dawsonite. For instance, magnesium ions have been shown to inhibit the formation of dawsonite, leading to the precipitation of other minerals like hydrotalcite or manasseite instead. acs.org The incorporation of various cations into the dawsonite structure can also affect crystallite size. acs.org
Synthesis of Crystalline Dawsonite
The synthesis of crystalline dawsonite typically involves hydrothermal methods where an aluminum source is reacted with a carbonate solution at elevated temperatures and controlled pH.
A common method involves reacting an aluminum source, such as a colloidal Al(OH)₃ suspension, with a sodium bicarbonate (NaHCO₃) solution. acs.org To ensure the formation of a single dawsonite phase, a significant excess of the bicarbonate solution is often used. acs.org The reaction is typically carried out in an autoclave at temperatures ranging from 80°C to 200°C. acs.orgonemine.org
The table below summarizes typical conditions for the synthesis of crystalline dawsonite.
Table 1: Synthesis Parameters for Crystalline Dawsonite
| Parameter | Value/Range | Result | Source(s) |
|---|---|---|---|
| Temperature | 175°C - 200°C | High purity, crystalline dawsonite | onemine.org |
| 120°C - 160°C | Increased crystallinity and clearer crystal shape | acs.org | |
| pH | 8.5 - 10.5 | Pure dawsonite | researchgate.net |
| ~10.0 (initial) | Crystalline dawsonite in the absence of inhibiting ions | acs.org | |
| Na/Al Atomic Ratio | 43 | Crystalline dawsonite similar to natural deposits | onemine.org |
| Reactant Molar Ratio | NaHCO₃/Al = 8 | Formation of a single dawsonite-type compound | acs.org |
| Reaction Time | 5 hours | Optimum for high crystallinity | onemine.org |
Synthesis of Amorphous Basic Aluminum Carbonates
Amorphous aluminum hydroxycarbonate is typically produced through precipitation methods at lower temperatures and near-neutral pH. The rapid precipitation from solutions of an aluminum salt and a carbonate/bicarbonate solution often leads to the formation of a gel-like, amorphous product.
One method involves the titration of an aluminum salt solution (e.g., aluminum nitrate) with a sodium carbonate solution. nih.gov Continuous processes have also been developed where solutions of an aluminum salt and an alkaline carbonate/bicarbonate are continuously fed into a reactor with vigorous agitation to maintain homogeneity and precipitate an amorphous gel. google.com
The table below outlines representative conditions for the synthesis of amorphous aluminum hydroxycarbonate.
Table 2: Synthesis Parameters for Amorphous Aluminum Hydroxycarbonate
| Parameter | Value/Range | Result | Source(s) |
|---|---|---|---|
| Temperature | Room Temperature | Amorphous gel | nih.govgoogle.com |
| pH | ~6.5 | Amorphous aluminum hydroxycarbonate gel | google.com |
| Concentration dependent | Amorphous, non-stoichiometric product | nih.gov | |
| Reactants | Aluminum nitrate and sodium carbonate | Amorphous aluminum hydroxycarbonate | nih.gov |
| Aluminum salt and sodium carbonate/bicarbonate solution | Amorphous gel | google.com |
Advanced Characterization Techniques for Dawsonite
X-ray Diffraction (XRD) for Crystallographic Analysis
X-ray diffraction (XRD) is a primary technique for analyzing the crystal structure of Dawsonite (B1143670). ntis.govmsaweb.org It provides fundamental information about the arrangement of atoms within the crystal lattice, allowing for the determination of its structural parameters. nih.govrobwel.chresearchgate.net
Dawsonite crystallizes in the orthorhombic crystal system, which is characterized by three unequal axes at right angles. mindat.orgwikipedia.org The space group for Dawsonite is identified as Imma. mindat.org Through XRD analysis, the precise dimensions of the unit cell, known as lattice parameters, have been determined. These parameters define the size and shape of the repeating unit that forms the crystal. Different studies have reported consistent values for these parameters. For instance, a study by Frueh and Golightly reported lattice parameters of a = 6.759 Å, b = 10.425 Å, and c = 5.585 Å. mindat.orgarizona.edu The analysis of diffraction peak positions allows for the accurate calculation of these fundamental crystallographic properties. rigaku.com
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | mindat.orgwikipedia.orghandbookofmineralogy.org |
| Space Group | Imma | mindat.org |
| Lattice Parameter (a) | 6.759 Å | mindat.org |
| Lattice Parameter (b) | 10.425 Å | mindat.org |
| Lattice Parameter (c) | 5.585 Å | mindat.org |
| Unit Cell Volume | 393.53 ų (Calculated) | mindat.org |
XRD peak broadening analysis is a powerful tool for investigating the microstructure of materials at the nanoscale. researchgate.netresearchgate.net The width of the diffraction peaks is influenced by both the size of the crystalline domains (crystallites) and the presence of lattice strain (microstrain). youtube.com Methods like the Williamson-Hall plot are commonly used to separate these two contributions. youtube.comchalcogen.ro Microstrain arises from lattice imperfections, such as dislocations and other crystal defects. researchgate.net In studies of synthetic Dawsonite and related high-entropy structures, XRD analysis has been employed to determine how synthesis conditions affect crystallite size. nih.govacs.org For example, research has shown that the incorporation of different cations can influence crystallite growth, leading to observable changes in XRD peak profiles. nih.govacs.org
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a key technique used to probe the molecular vibrations within Dawsonite. ntis.govnih.govosti.gov It works by measuring the absorption of infrared radiation by the material, which excites specific vibrational modes corresponding to different functional groups. arizona.edu This method is highly effective for identifying the characteristic carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups in the Dawsonite structure. nih.govdocksci.com
The FTIR spectrum of Dawsonite displays distinct absorption bands that correspond to the vibrational modes of its constituent ions. nih.govdocksci.com The hydroxyl groups (OH⁻) are identified by their stretching and bending vibrations. OH stretching vibrations are typically observed in the high-frequency region of the spectrum, with bands reported at 3250, 3283, and 3295 cm⁻¹, indicating strong hydrogen bonding within the structure. nih.gov The OH deformation (bending) modes are found at lower frequencies, with multiple vibrations centered around 950 cm⁻¹. nih.govdocksci.com
The carbonate ions (CO₃²⁻) also exhibit characteristic vibrational modes. The observation of multiple bands in the antisymmetric stretching and bending regions suggests a reduction in the symmetry of the carbonate anion within the crystal lattice. nih.govdocksci.com This indicates that the carbonate ions are not all in equivalent positions within the Dawsonite structure. nih.gov
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Source |
|---|---|---|---|
| 3295, 3283, 3250 | Hydroxyl (OH) | Stretching | nih.gov |
| ~950 | Hydroxyl (OH) | Deformation (Bending) | nih.govdocksci.com |
| 1091, 1068 | Carbonate (CO₃²⁻) | Symmetric Stretching | nih.govdocksci.com |
| 824, 820 | Carbonate (CO₃²⁻) | Bending | docksci.com |
| ~590 | Al-O | Stretching | docksci.com |
Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and microstructure of Dawsonite. ntis.govqut.edu.aumdpi.com These methods use electron beams to generate high-resolution images of a material's surface (SEM) or internal structure (TEM), providing direct observational evidence of its physical form. mdpi.comresearchgate.net
SEM studies consistently reveal that Dawsonite typically exhibits an acicular, or needle-like, crystal habit. nih.govqut.edu.audakotamatrix.com These individual acicular crystals often group together to form larger aggregates. handbookofmineralogy.orgnih.gov Common morphologies include radial fibrous clusters, tufted aggregates, and rosette-shaped formations. handbookofmineralogy.orgnih.govdocksci.com The crystals are noted to be elongated along the nih.gov crystallographic axis. handbookofmineralogy.org This fibrous and acicular nature is a defining characteristic of the mineral's appearance at the microscopic level. nih.govgeologyin.com TEM can provide even higher magnification, allowing for the analysis of the internal structure of these individual fibers and revealing details about their crystallinity and any defects that may be present. researchgate.netresearchgate.net
Particle Size and Aspect Ratio Characterization
The particle size and aspect ratio of dawsonite are critical parameters that influence its material properties. These characteristics are often determined using electron microscopy techniques, such as scanning electron microscopy (SEM). ntis.govutah.edu The aspect ratio, which is the ratio of a particle's length to its width, is a key value. utah.edu For many materials, a smaller aspect ratio correlates with data that more closely aligns with models assuming ideal spherical particles. utah.edu
Characterization of particle morphology provides insights into the material's surface-to-volume ratio and potential for interaction in composite materials. psu.edu For instance, in polymer composites, the smallest particles with the highest aspect ratio have been shown to contribute the greatest improvement in material properties, a principle applicable to dawsonite composites. psu.edu The analysis of particle size distribution is also important, as variations can affect spectral measurements; for example, infrared band intensity can decrease as particle size increases. researchgate.net
Thermal Analysis: Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)
Thermal analysis, incorporating Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), is fundamental to understanding the behavior of dawsonite upon heating. msaweb.orgacs.orgnih.gov These methods provide critical information about phase transitions, decomposition temperatures, and the thermal stability of the compound. rsc.org TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, highlighting exothermic or endothermic events. researchgate.net
Studies on synthetic dawsonite show that its crystal structure collapses at approximately 350°C. msaweb.orgscispace.com The material resulting from this initial decomposition remains amorphous over a temperature range of 400°C to 650°C. msaweb.orgscispace.com Crystalline sodium aluminate (NaAlO₂) begins to form at temperatures above 670°C. msaweb.orgscispace.com
Elucidation of Dehydration and Decarbonation Processes
The thermal decomposition of dawsonite is a multi-step process involving dehydration (loss of water) and decarbonation (loss of carbon dioxide). Upon heating, the dawsonite structure breaks down, leading to the loss of water from its hydroxyl (-OH) groups and a significant portion of its carbonate (CO₃) content as carbon dioxide. msaweb.orgscispace.com
Detailed analysis indicates that the decomposition begins with the rapid release of all hydroxyl water and about two-thirds of the carbon dioxide at temperatures below 350°C. scispace.com The remaining carbon dioxide is then evolved more gradually as the temperature increases from 350°C to 650°C. scispace.com Any water that evolves at temperatures below 200°C is typically considered to be adsorbed water rather than water from the crystal structure itself. scispace.com The final solid-state reaction at higher temperatures (600°C and above) involves the reaction of sodium carbonate and rho-alumina to form sodium aluminate. unt.edu
Quantification of Mass Loss Associated with Thermal Decomposition
Thermogravimetric Analysis (TGA) allows for the precise quantification of mass loss during the thermal decomposition of dawsonite. The process can be broken down into distinct stages corresponding to the release of water and carbon dioxide.
Heating experiments on dawsonite have quantified the sequential loss of its volatile components. scispace.com The data reveals a significant mass loss below 350°C, which corresponds to the nearly complete removal of hydroxyl water and the majority of the carbon dioxide. scispace.com A slower, continuous loss of the remaining carbon dioxide follows until the structure transforms at higher temperatures. scispace.com
Table 1: Thermal Decomposition of College Park Dawsonite Data sourced from experiments involving heating samples for 1 hour at fixed temperatures. scispace.com
| Heating Temperature (°C) | H₂O Remaining (%) | CO₂ Remaining (%) |
| 25 | 100 | 100 |
| 250 | 100 | 100 |
| 300 | 100 | 95 |
| 325 | 25 | 50 |
| 350 | 0 | 33 |
| 450 | 0 | 20 |
| 550 | 0 | 10 |
| 650 | 0 | 0 |
Surface Area and Porosity Measurements (e.g., BET analysis)
The Brunauer-Emmett-Teller (BET) theory is the basis for the critical technique of measuring the specific surface area and porosity of solid materials like dawsonite. microanalysis.com.auresearchgate.net This method works by measuring the physical adsorption of a gas, commonly nitrogen, onto the surface of the material at cryogenic temperatures. warwick.ac.uk By analyzing the amount of gas adsorbed at various pressures, the total surface area available for processes like catalysis can be calculated. warwick.ac.ukerciyes.edu.tr
This analysis provides crucial information on the material's capacity for gas storage, its potential as a catalyst support, and its suitability for filtration applications. warwick.ac.uk The technique is sensitive enough to characterize a wide range of pore sizes, from microporous to macroporous structures. warwick.ac.uk For dawsonite and its derivatives, nitrogen adsorption has been used to characterize the material, which is essential for its application in catalysis. acs.orgnih.gov The data obtained, including the specific surface area (measured in m²/g) and pore size distribution, are vital for optimizing its performance in these roles. erciyes.edu.tr
Mechanisms of Formation and Crystallization Kinetics of Dawsonite
Nucleation and Growth Phenomena
The crystallization of dawsonite (B1143670) begins with nucleation, the initial formation of stable crystalline seeds from a solution, followed by a growth phase. nih.gov The process can be described by classical nucleation theory, which involves the formation of nuclei once a critical energy barrier is overcome. ucl.ac.uk This can occur through homogeneous nucleation, which happens uniformly throughout a solution, or heterogeneous nucleation, where nuclei form on the surface of foreign particles or impurities. ucl.ac.uk In geological settings, heterogeneous nucleation is more common. ucl.ac.uk
Kinetic models for dawsonite often incorporate a nucleation term based on classical theory and a growth term based on theories like the Burton-Cabrera-Frank (BCF) theory, which describes crystal growth via the propagation of steps on a crystal surface. researchgate.net The rate of nucleation and the subsequent growth rate are critical in determining the final size and texture of the dawsonite crystals. msaweb.org For instance, crystallization at a low undercooling (just below the saturation point) can produce a small number of large crystals over a few days, whereas large undercoolings result in a high density of small nuclei and a fine-grained texture. msaweb.org
The growth of dawsonite crystallites can be influenced by the presence of other ions in the solution. Studies have shown that certain ions, such as yttrium, can slow down the growth of dawsonite crystallites. acs.org This suggests that the chemical composition of the surrounding fluid plays a significant role not just in whether dawsonite forms, but in the physical characteristics of the resulting crystals.
Influence of Supersaturation and Reaction Pathways
Supersaturation, a state where the concentration of dissolved solutes exceeds the equilibrium saturation point, is the primary driving force for dawsonite precipitation. The level of supersaturation directly impacts the nucleation rate; a modest increase in supersaturation can increase the nucleation rate by many orders of magnitude. ucl.ac.uk The stability and formation of dawsonite are enhanced by high CO2 fugacity (a measure of its partial pressure) at a constant pH. researchgate.net
However, the pathway to achieving and maintaining supersaturation is complex. An increase in the partial pressure of CO2, which favors dawsonite stability, can be counterbalanced by the associated decrease in pH, which has the opposite effect. researchgate.net This indicates that pH buffering, often accomplished by the dissolution of other minerals like calcite, is a crucial component of the reaction pathway leading to dawsonite formation. researchgate.net
Experimental studies have identified specific conditions necessary for its formation. A surplus of sodium bicarbonate (NaHCO3) is considered a prerequisite for the formation of a pure dawsonite phase. acs.org Hydrolysis of aluminum in the presence of at least stoichiometric amounts of sodium bicarbonate is a key reaction pathway. mdpi.com Conversely, simulations have shown that for seawater-like solutions, the maximum level of supersaturation reached for dawsonite may not exceed 3-4 times the equilibrium concentration. researchgate.net
Kinetic Rate Laws for Precipitation and Dissolution
The rates at which dawsonite precipitates and dissolves are described by kinetic rate laws, which are crucial for predicting its long-term behavior in geological systems. These rates are a function of various factors, including temperature, pH, and the solution's deviation from equilibrium (chemical affinity). copernicus.orgacademie-sciences.fr
Experimental measurements have been conducted to quantify these rates. At 80°C, the dissolution rate of dawsonite is nearly independent of pH in the range of 3.5 to 8.6, measured at approximately 1.58 x 10⁻⁹ mol/(m²·s). researchgate.net Broader studies have measured dissolution and precipitation rates between 20°C and 80°C and across a pH range of 3 to 9 to develop predictive rate equations. copernicus.org
The general framework for these rate laws is often based on Transition State Theory (TST), which relates the reaction rate to the properties of an activated complex at the mineral-water interface. academie-sciences.fr The rate (r) can be expressed as a function of the chemical affinity (ΔG) or saturation state (Ω):
r = k * f(ΔG)
Where 'k' is the rate constant. The function f(ΔG) can be linear or non-linear, depending on the specific mineral and conditions. For minerals with abundant reactive sites, the rate often shows a linear dependence on the saturation state, even very close to equilibrium. academie-sciences.fr
The table below summarizes some experimentally determined and estimated kinetic data for dawsonite formation and dissolution.
| Parameter | Value | Temperature | Conditions/Notes | Source |
| Dissolution Rate | 1.58 x 10⁻⁹ mol/(m²·s) | 80°C | Nearly independent of pH from 3.5 to 8.6. | researchgate.net |
| Dissolution Rate | 1-100 nm/year | Not specified | General range under various conditions. | researchgate.net |
| Precipitation Rate | Rate equations developed | 20-80°C | Measured across pH 3-9 in open and closed system reactors. | copernicus.org |
| Kaolinite (B1170537) Conversion Rate | 2.34 x 10⁻¹¹ mol/s | 75°C | Crude estimate for conversion to dawsonite. | researchgate.net |
| Gibbsite Conversion Rate | 5.66 x 10⁻¹⁰ mol/s | 94°C | Crude estimate for conversion to dawsonite. | researchgate.net |
This table is interactive. Users can sort and filter the data as needed.
Role of Precursor Mineral Dissolution in Dawsonite Formation
The formation of dawsonite in natural settings is intrinsically linked to the dissolution of pre-existing aluminosilicate (B74896) minerals, which provide the necessary aluminum and, in some cases, sodium. acs.org A variety of minerals can serve as precursors, including plagioclase, sodium feldspar (B12085585) (albite), potassium feldspar, montmorillonite, and mica. colab.ws Feldspar-rich sandstones are considered ideal host rocks for dawsonite formation. colab.wsresearchgate.net
The reaction of albite with carbonated water is a commonly cited pathway:
NaAlSi₃O₈ (Albite) + CO₂ + H₂O ⇔ NaAlCO₃(OH)₂ (Dawsonite) + 3SiO₂ (Quartz) researchgate.net
Dissolution of potassium feldspar can also supply the required aluminum, provided the fluid is rich in sodium ions. researchgate.net
Experimental work has confirmed the viability of certain precursors while questioning others under specific conditions. Gibbsite and kaolinite readily convert to dawsonite at temperatures between 75°C and 200°C. researchgate.net For instance, experiments have achieved a 1% conversion of kaolinite to dawsonite at 75°C over 40 days and a 37% yield at 150°C over 90 days. researchgate.net In contrast, other aluminum-bearing minerals like analcime and pyrophyllite (B1168745) did not yield dawsonite in similar experiments, forming analcime instead. researchgate.net Field observations also support the role of kaolinite, with dawsonite found forming on the rims of kaolinitic clasts. researchgate.net
| Precursor Mineral | Temperature | Reaction Time | Dawsonite Yield | Source |
| Kaolinite | 75°C | 40 days | 1% | researchgate.net |
| Kaolinite | 150°C | 90 days | 37% | researchgate.net |
| Gibbsite | 94°C | 24 hours | 1% | researchgate.net |
| Gibbsite | 120°C | Not specified | 41% | researchgate.net |
| Albite, Analcime, Pyrophyllite | 150°C | 28 days | 0% (Analcime formed) | researchgate.net |
This table is interactive. Users can sort and filter the data as needed.
Thermodynamic and Kinetic Assessments of Dawsonite Stability
Experimental Determination of Equilibrium Solubility Product
The equilibrium solubility product (Ksp) is a fundamental thermodynamic parameter that defines the saturation point of a mineral in a solution. For dawsonite (B1143670) (NaAl(OH)₂CO₃), its dissolution equilibrium can be represented by the following reaction:
NaAl(OH)₂CO₃(s) ⇌ Na⁺(aq) + Al(OH)₄⁻(aq) + CO₂(g)
Early assessments of dawsonite's thermodynamic properties were conducted, but more recent studies have focused on refining these values through direct solubility measurements. copernicus.orgresearchgate.net
In a notable study, the solubility of synthetic dawsonite was measured in basic media at a constant ionic strength (1.0 mol·kg⁻¹ NaCl) across a temperature range of 50 to 200 °C. researchgate.net These experiments were conducted from both under- and oversaturated conditions to ensure equilibrium was reached. researchgate.net The resulting solubility products (Qs) were then extrapolated to infinite dilution to determine the solubility constants (Ksp). researchgate.net
The experimental data allowed for the derivation of key thermodynamic parameters for dawsonite dissolution at 25 °C. researchgate.net A comparison of these experimentally derived values with earlier calorimetric data shows a good agreement within experimental uncertainties. researchgate.net
Table 1: Experimentally Determined Solubility Constants (log K°s) for Dawsonite Dissolution
| Temperature (°C) | log K°s |
| 50 | -9.5 |
| 100 | -8.5 |
| 150 | -8.0 |
| 200 | -7.8 |
This table presents smoothed, rounded values based on graphical data from Bénézeth et al. (2007) for illustrative purposes.
An extrapolation of these high-temperature results to 25°C yielded a difference of about 1.2 log units for the solubility product compared to some previously calculated values, which corresponds to a difference in the Gibbs free energy of formation of approximately 7 kJ/mol. copernicus.org
Evaluation of Dissolution and Precipitation Rates under Varied Conditions
While thermodynamic data indicate the potential for dawsonite to form, the kinetics—the rates of dissolution and precipitation—determine whether it will actually form and persist in a given timeframe. copernicus.org Several studies have experimentally measured these rates under a range of conditions.
The dissolution and precipitation rates of dawsonite have been measured at temperatures from 20 to 80°C and pH values ranging from 3 to 9. copernicus.org These experiments were carried out in both open and closed system reactors to simulate different geological scenarios. copernicus.org The results from these studies have been used to develop rate equations that can predict dawsonite's behavior under the diverse conditions found in natural systems. copernicus.org
One key finding is that dawsonite dissolution rates, when normalized to its BET surface area, are nearly constant between a pH of 3.5 and 8.6 at 80°C, with a rate of approximately 1.58 x 10⁻⁹ mol/(m²·s). researchgate.net However, under more acidic conditions (pH 0.9 to 5), the dissolution rate is shown to be proton-promoted. capes.gov.br
Table 2: Dawsonite Dissolution Rates at 80°C
| pH Range | Dissolution Rate (mol/(m²·s)) |
| 3.5 - 8.6 | 1.58 x 10⁻⁹ |
Data sourced from Oelkers et al. (2009).
The apparent activation energy for the proton-promoted dissolution mechanism was estimated to be 49.43 kJ/mol. capes.gov.br This value increases to 63.82 kJ/mol as conditions approach pH independence. capes.gov.br
Synthesis experiments have also shed light on the conditions favoring dawsonite precipitation. These experiments, conducted in sealed pressure vessels at temperatures around 175°C, have successfully produced dawsonite from solutions containing sodium bicarbonate, sodium carbonate, and an aluminum source like gibbsite. copernicus.org Interestingly, some studies have shown that the presence of magnesium can inhibit the formation of dawsonite, leading to the precipitation of other minerals like hydrotalcite or manasseite instead. acs.org
Temperature and Pressure Dependence of Dawsonite Stability
The stability of dawsonite is significantly influenced by both temperature and pressure. Natural occurrences of dawsonite are found over a wide temperature range, from 25 to 200°C, but it is most commonly observed between 50 and 110°C. researchgate.net
Experimental studies have investigated dawsonite's stability at temperatures from 50 to 200°C. copernicus.orgresearchgate.net These studies confirm that dawsonite can be a stable phase in saline solutions under elevated temperatures and CO2 pressures. copernicus.orgresearchgate.net For instance, experiments reacting synthetic dawsonite in a 0.05 molal NaHCO₃ aqueous solution at 50°C and 20 MPa showed incongruent dissolution, resulting in an assemblage of dawsonite, gibbsite, and nordstrandite. researchgate.net When the temperature was increased to 75°C, the stable assemblage predicted was dawsonite and gibbsite. researchgate.net
The solubility of dawsonite, like other carbonate minerals, is expected to be favored by decreasing temperature and increasing acidity and dissolved CO₂. umich.edu However, the interplay of these factors is complex. For example, while increasing CO₂ pressure provides the necessary carbonate for dawsonite formation, it also increases the acidity of the solution, which can counteract the precipitation process. researchgate.net
The effect of pressure on the stability of mineral colloids, which can be a precursor to mineral precipitation, has also been modeled. ajsonline.org These models suggest that increasing pressure generally stabilizes colloids, while increasing temperature tends to destabilize them, particularly at lower pressures. ajsonline.org
Interplay with Geochemical Transport Models and Database Refinement
The experimental data on dawsonite's thermodynamics and kinetics are critical for the development and refinement of geochemical transport models. copernicus.orgcopernicus.org These models are used to simulate the long-term fate of injected CO₂ in geological formations. copernicus.org
Initially, in the absence of robust experimental data, many reactive transport simulations used estimated kinetic rate constants for dawsonite, often borrowing values from other minerals like K-feldspar or siderite. copernicus.org The availability of experimentally determined dissolution and precipitation rates allows for more accurate and reliable modeling. copernicus.org
However, discrepancies can still exist between model predictions and experimental observations. For example, in one study, geochemical simulations using one thermodynamic database incorrectly predicted a dawsonite-diaspore assemblage and significantly underestimated the dissolved aluminum concentration observed in the experiment. researchgate.net When an alternative database was used, it correctly predicted the observed mineral assemblage (dawsonite-gibbsite), although the predicted dissolved aluminum concentrations were still lower than the measured values. researchgate.net
These findings highlight the importance of continuously refining thermodynamic databases with high-quality experimental data. researchgate.net Inconsistencies in these databases can lead to inaccurate predictions about which mineral phases will form, which is a critical consideration for assessing the long-term security of geological carbon storage. researchgate.net The lack of internal consistency between the various aluminum-silicate and carbonate minerals in some databases has been identified as a key challenge. researchgate.net
Reactivity and Transformational Pathways of Dawsonite
Hydrolysis Reactions of Basic Aluminum Carbonate Gels
The stability of dawsonite (B1143670) in aqueous media is limited. When synthetic dawsonites are exposed to water at a neutral pH of 7, they tend to be unstable and transform into other aluminum compounds. Specifically, the ammonium (B1175870) form of dawsonite evolves into boehmite, while the sodium and potassium forms convert to bayerite. researchgate.net
Hydrolysis of aluminum salts, such as those involving sodium carbonate, can lead to the formation of various aluminum hydroxide (B78521) species. The addition of sodium carbonate to an aluminum chloride solution, for instance, results in a white precipitate of aluminum hydroxide, Al(OH)₃, and the evolution of carbon dioxide gas. quora.comquora.com This occurs because the highly charged Al³⁺ ion is a strong Lewis acid and decomposes the basic sodium carbonate. quora.com The fundamental hydrolysis reaction of Al³⁺ in the presence of carbonate can be complex, involving the formation of various polymeric aluminum ions. rsc.orgrsc.org
In the context of the Pedersen process for alumina (B75360) production, the concentration of sodium carbonate in sodium aluminate solutions is a critical factor. At lower concentrations of Na₂CO₃ (less than 40 g/L), alumina hydrates like boehmite and bayerite are precipitated. mdpi.com
Thermal Decomposition Products and Phase Transformations
The thermal decomposition of dawsonite has been a subject of study due to its relevance in processing oil shales containing this mineral for aluminum recovery. msaweb.org Upon heating, dawsonite undergoes a series of transformations, ultimately yielding sodium aluminate.
The decomposition process begins with the collapse of the dawsonite crystal structure at approximately 350°C. msaweb.orggeoscienceworld.orgosti.gov This initial breakdown results in the loss of water from the hydroxyl groups and a significant portion of the carbon dioxide from the carbonate groups. msaweb.orggeoscienceworld.org The resulting material between 400°C and 650°C is amorphous. msaweb.org
Further heating leads to the gradual loss of the remaining carbon dioxide between 350°C and 650°C. msaweb.org The memory effect is a documented phenomenon where the amorphous phase created by calcination at 523 K can have its dawsonite structure fully reconstructed by treatment with an ammonium carbonate solution. acs.orgnih.gov
As the temperature increases, the amorphous intermediate undergoes further changes. Between 350°C and 550°C, the primary products are sodium carbonate and a low-temperature form of alumina identified as rho-alumina. unt.edu
At temperatures of 600°C and above, a solid-state reaction occurs between the sodium carbonate and rho-alumina, leading to the formation of crystalline sodium aluminate (NaAlO₂). unt.edu This crystalline phase becomes clearly present at approximately 670°C to 700°C. msaweb.orggeoscienceworld.orgosti.gov The incorporation of other metals, such as lanthanum or transition metals, can influence the final oxide phases and the temperatures at which they form. rsc.org
Interactive Table: Thermal Decomposition Stages of Dawsonite
| Temperature Range | Events and Observations | Resulting Products |
|---|---|---|
| < 350°C | Dawsonite structure is stable. | NaAl(CO₃)(OH)₂ |
| ~350°C | Collapse of the crystal structure; loss of hydroxyl water and most of the CO₂. | Amorphous material |
| 350°C - 550°C | Gradual evolution of remaining CO₂. | Sodium carbonate and rho-alumina |
| 400°C - 650°C | The resulting material remains amorphous. msaweb.org | Amorphous material |
| > 600°C | Incomplete solid-state reaction between products. | Crystalline Sodium Aluminate (NaAlO₂) |
| ~670°C - 700°C | Formation of crystalline NaAlO₂ becomes distinct. msaweb.orggeoscienceworld.orgosti.gov | Crystalline Sodium Aluminate (NaAlO₂) |
Reactions in Acidic and Alkaline Environments
Dawsonite's behavior in acidic and alkaline conditions is characterized by its dissolution. The compound dissolves in both strong acid (pH 2) and strong base (pH 14) environments. researchgate.net
In acidic solutions, carbonate minerals like dawsonite react to release carbon dioxide gas, a characteristic effervescence used by geologists to identify carbonates. mineralseducationcoalition.org The reaction with an acid neutralizes the carbonate and hydroxide components of the mineral.
Interactive Table: Reactivity of Dawsonite in Different pH Environments
| Condition | Reactivity | Products |
|---|---|---|
| Strong Acid (pH 2) | Dissolution researchgate.net | Soluble aluminum salts, sodium salts, water, and carbon dioxide |
| Neutral (pH 7) | Unstable, transforms researchgate.net | Bayerite (for Na-dawsonite) or Boehmite (for NH₄-dawsonite) researchgate.net |
| Alkaline (pH > 10) | Formation favored under specific conditions mdpi.comacs.org | Dawsonite |
| Strong Base (pH 14) | Dissolution researchgate.net | Sodium aluminate and sodium carbonate |
Theoretical and Computational Studies on Dawsonite
Geochemical Reaction Path Modeling in CO₂-Water-Rock Systems
Geochemical reaction path modeling is a powerful tool used to simulate the complex interactions between CO₂, water, and minerals in geological formations. sodir.nomdpi.com These models are crucial for predicting the long-term fate of injected CO₂ and assessing the potential for mineral trapping, a process where CO₂ is converted into stable carbonate minerals like dawsonite (B1143670). mdpi.compnnl.gov
Research Findings: Modeling studies, often employing software like PHREEQC and TOUGHREACT, simulate the injection of CO₂ into saline aquifers or depleted oil and gas reservoirs. mdpi.commdpi.com When CO₂ dissolves in formation water, it forms carbonic acid, which lowers the pH and triggers the dissolution of primary silicate (B1173343) minerals present in the host rock, such as feldspars and clays. mdpi.compnnl.gov This dissolution releases aluminum and other ions into the brine.
In sodium-rich brines, the increased concentration of aluminum and carbonate ions can lead to the precipitation of dawsonite as a secondary mineral. mdpi.comresearchgate.net Reaction path models predict that dawsonite formation is a key mechanism for long-term CO₂ storage in certain sandstone formations. mdpi.com For example, simulations of CO₂ injection into the Ebeity oil reservoir in Kazakhstan predicted the precipitation of dawsonite, highlighting its role in mineral trapping. mdpi.com The extent of dawsonite formation is sensitive to factors such as the initial mineralogy of the rock, the chemistry of the formation water, pressure, temperature, and the reactive surface area of the primary minerals. sodir.nomdpi.com
These models help to:
Predict changes in mineral assemblages over thousands of years. sodir.no
Estimate the total CO₂ storage capacity of a reservoir through mineral trapping. mdpi.com
Assess changes in reservoir properties, such as porosity and permeability, due to mineral dissolution and precipitation. mdpi.com
Identify geochemical tracers that could monitor the migration of the CO₂ plume. researchgate.net
NaAlSi₃O₈ (Albite) + CO₂ + 2H₂O → NaAlCO₃(OH)₂ (Dawsonite) + 3SiO₂ (Quartz)
The table below summarizes typical inputs and outputs of such geochemical models.
| Parameter Category | Specific Parameters | Role in Modeling |
|---|---|---|
| Reservoir Conditions | Temperature, Pressure, Porosity | Defines the physical environment for reactions. |
| Fluid Composition | Salinity (e.g., Na⁺ concentration), pH, Initial Dissolved Gases | Determines the initial chemical state of the aqueous phase. |
| Rock Mineralogy | Abundance of primary minerals (e.g., Albite, Kaolinite (B1170537), Quartz) | Provides the source of ions (e.g., Al³⁺) for secondary mineral formation. |
| Kinetic Data | Dissolution rates of primary minerals, Reactive surface area | Controls the speed at which reactions proceed toward equilibrium. sodir.no |
| Thermodynamic Data | Solubility products for minerals (including Dawsonite) | Determines which mineral phases are stable and likely to precipitate. pnnl.gov |
| Model Outputs | Changes in mineral volume fractions, Evolution of fluid chemistry, Porosity change | Predicts the long-term geochemical evolution of the reservoir. mdpi.commdpi.com |
First-Principles Calculations for Electronic Structure and Stability Prediction
First-principles calculations, based on quantum mechanics, are used to investigate the fundamental properties of materials from the level of electrons and atomic nuclei, without requiring experimental input. aps.orgaps.org Methods like Density Functional Theory (DFT) are employed to calculate the electronic structure, bonding characteristics, and thermodynamic stability of crystalline solids like dawsonite. aps.orgnih.gov
Research Findings: While specific, in-depth studies on the electronic band structure of dawsonite are not widely published, the methodology of first-principles calculations allows for the prediction of key properties. aps.orgaps.orgarxiv.orgelsevierpure.comyoutube.com These calculations solve the quantum mechanical equations for the electrons within the crystal lattice. nih.gov
For dawsonite, DFT calculations would be used to:
Optimize the Crystal Structure: Theoretically determine the lowest-energy arrangement of sodium, aluminum, carbonate, and hydroxide (B78521) ions, and predict the lattice parameters. nih.gov
Calculate Thermodynamic Stability: Determine the formation enthalpy of dawsonite, which is the energy change when it is formed from its constituent elements. aps.org This calculated value can be compared with experimental calorimetric data. The standard enthalpy of formation for synthetic dawsonite has been experimentally determined to be -469.4 ± 0.7 kcal/mole. ntis.gov First-principles calculations provide a theoretical route to such thermodynamic values. researchgate.net
The stability of a material can be assessed by calculating its energy relative to competing phases. umn.edu These theoretical calculations are vital for building accurate thermodynamic databases used in the geochemical models discussed previously.
Molecular Dynamics Simulations of Interfacial Phenomena
Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. researchgate.netmdpi.com It is particularly useful for studying interfacial phenomena—the processes that occur at the boundary between two phases, such as the surface of a dawsonite crystal and the surrounding brine. tudelft.nlualberta.ca
Research Findings: MD simulations provide a molecular-level view of processes that are difficult to observe directly through experiments. researchgate.net In the context of dawsonite, MD simulations can be used to investigate:
Adsorption and Desorption: How water molecules, CO₂, and various ions in the brine arrange themselves on dawsonite surfaces. This is critical for understanding the mechanisms of crystal growth and dissolution. researchgate.net
Surface Wettability: The affinity of the dawsonite surface for water versus CO₂, which influences multiphase flow in reservoir pores.
Interfacial Energy: The energy associated with the dawsonite-water interface, which is a key parameter in nucleation and crystal growth theories. The calculation of surface energy is a common application of molecular modeling. whiterose.ac.ukyoutube.comunito.itmat3ra.com
For example, simulations could model the attachment of carbonate and aluminum-containing species from the solution onto a growing dawsonite crystal face, providing insight into the kinetic barriers and preferred pathways for crystallization. ualberta.ca By applying an appropriate force field—a set of parameters that describes the forces between atoms—MD can track the trajectories of thousands of particles, revealing the dynamic behavior of the system at the nanoscale. mdpi.com
Crystallographic Modeling and Phase Stability Prediction
Crystallographic modeling involves determining the precise three-dimensional arrangement of atoms within a crystal and predicting how that structure behaves under different conditions of temperature and pressure. mdpi.com Dawsonite crystallizes in the orthorhombic system, and its structure has been well-characterized. mindat.orghandbookofmineralogy.org
Research Findings: Dawsonite's crystal structure consists of chains of edge-sharing Al(OH)₂CO₃ octahedra that are linked by sodium ions. This specific arrangement dictates its physical and chemical properties.
High-pressure and high-temperature studies are crucial for predicting dawsonite's stability in deep geological formations. researchgate.net In-situ X-ray diffraction experiments have shown that dawsonite's stability increases significantly with pressure. The decomposition temperature rises from approximately 350-390°C at ambient or low pressure to 540°C at 1 GPa. researchgate.netmsaweb.org Above this temperature, the crystal structure collapses, eventually forming sodium aluminate (NaAlO₂) at higher temperatures (above 670-700°C). msaweb.orgosti.gov
Modeling also allows for the calculation of important mechanical properties. From the change in the unit cell volume with pressure, the isothermal bulk modulus (K) of dawsonite has been calculated as 61 GPa, which provides a measure of its resistance to compression. researchgate.net
| Property | Value/Description | Source |
|---|---|---|
| Crystal System | Orthorhombic | mindat.orgwikipedia.org |
| Space Group | Imma | mindat.org |
| Unit Cell Parameters | a = 6.759 Å, b = 10.425 Å, c = 5.585 Å | mindat.org |
| Decomposition Temperature | ~350°C (at ambient pressure), increases to 540°C (at 1 GPa) | researchgate.netmsaweb.org |
| Decomposition Products | Amorphous material, then crystalline NaAlO₂ (sodium aluminate) at >670°C | msaweb.orgosti.gov |
| Bulk Modulus (K) | 61 GPa | researchgate.net |
Applications in Advanced Materials Science and Environmental Engineering
Precursor Material for Advanced Alumina-Based Ceramics and Adsorbents
Research has established dawsonite (B1143670) and its analogues, such as ammonium (B1175870) dawsonite, as valuable precursor materials for producing high-purity alpha-alumina (α-Al₂O₃) powders, which are essential for fabricating advanced ceramics. azom.commrs-j.org The thermal decomposition of dawsonite is a key process in this application.
The transformation process involves heating the dawsonite precursor, which leads to a sequence of phase changes. For ammonium dawsonite, the sequence proceeds from amorphous phases to gamma (γ), theta (θ), and finally alpha (α) alumina (B75360). azom.com The crystallization of the highly stable α-alumina phase from an ammonium dawsonite precursor occurs at approximately 1130°C. azom.com Heating at 1150°C for one hour can yield α-alumina with a median particle size of just 0.42 μm. azom.com
The alumina powders derived from dawsonite precursors exhibit several desirable characteristics for advanced ceramic applications:
Fine Particle Size: The resulting alumina powder is exceptionally fine, with particle sizes reported to be around 0.1 μm. mrs-j.org
High Sinterability: The fine, agglomerate-free nature of the powder allows for sintering to near theoretical density at relatively low temperatures, between 1250°C and 1300°C. mrs-j.org
Excellent Mechanical Properties: The uniform microstructure and fine grain size of ceramics produced from this powder lead to superior properties, including high flexural strength and high resistance to wear and corrosion. mrs-j.orgkyocera.com
Deagglomerability: The dawsonite-derived alumina powder is noted for being easily deagglomerated, which is a crucial property for industrial powder processing and the fabrication of high-density ceramics. mrs-j.org
These properties make the resulting alumina suitable for a wide range of high-performance applications, including electronic components, wear-resistant parts, and biocompatible devices. kyocera.comcaplinq.com
Furthermore, materials derived from dawsonite decomposition exhibit a "structural memory." The original dawsonite structure can be recovered by treating the calcined oxide in an aqueous ammonium carbonate solution. acs.org This process creates acicular nanoneedles with newly developed microporosity, making these reconstructed materials potentially useful as specialized adsorbents, particularly for CO₂ mineralization. acs.org
| Property | Finding | Source |
|---|---|---|
| α-Alumina Crystallization Temperature | Approx. 1130°C (from ammonium dawsonite) | azom.com |
| Median Particle Size | 0.42 μm (after heating at 1150°C for 60 min and milling) | azom.com |
| Sintering Temperature | 1250°C - 1300°C to achieve near theoretical density | mrs-j.org |
| Key Powder Characteristic | Highly deagglomeratable and agglomerate-free after simple milling | mrs-j.org |
Research into Adsorbents for Flue Gas Desulfurization (SO₂ Capture)
Flue gas desulfurization (FGD) is a critical technology for removing sulfur dioxide (SO₂) from industrial exhaust gases, primarily from power plants and refineries. semanticscholar.orgijcea.org The most common methods are wet scrubbing, which uses an alkaline slurry (e.g., limestone), and dry adsorption, which uses solid sorbents. ijcea.org
While various materials are researched for SO₂ adsorption, including activated carbons and metal oxides, scientific literature does not prominently feature dawsonite as a primary adsorbent for this purpose. researchgate.netresearchgate.net Research into dry and semi-dry FGD systems often focuses on sodium- or calcium-based sorbents. For instance, studies have investigated Na₂CO₃ dispersed on γ-Al₂O₃, which shows that SO₂ adsorption capacity is maximized at the dispersion threshold. researchgate.net Other research has explored modified calcium carbonate adsorbents for the simultaneous removal of SO₂ and other pollutants like mercury. researchgate.net The reactivity of SO₂ with alkaline solutions, such as those containing ammonia (B1221849) or sodium hydroxide (B78521), is well-established and forms the basis of many scrubbing technologies. semanticscholar.org
Although dawsonite possesses a basic (alkaline) nature due to its carbonate and hydroxide groups, which would theoretically allow it to react with an acidic gas like SO₂, dedicated research into its specific application and efficacy for flue gas desulfurization is not widely reported. The focus of dawsonite-related adsorption studies has been overwhelmingly on carbon dioxide capture.
Investigation in Geological Carbon Sequestration and Mineral Trapping of CO₂
One of the most extensively researched applications for dawsonite is in the geological sequestration of carbon dioxide (CO₂). cgsjournals.com Mineral trapping, the process of converting CO₂ into stable carbonate minerals, is considered the most secure and long-term mechanism for carbon storage. cgsjournals.com Dawsonite is identified as a key mineral in this process, particularly in specific geological environments. researchgate.netresearchgate.net
Natural analogues, such as CO₂-rich gas reservoirs, show that large quantities of dawsonite can form in sandstone formations where sufficient sodium-rich feldspar (B12085585) (e.g., albite) and CO₂ are available. researchgate.net The formation of dawsonite is thermodynamically favored in many sedimentary basins under high CO₂ partial pressure. acs.org The fundamental reaction involves the dissolution of aluminosilicate (B74896) minerals in the presence of CO₂-charged brine, which releases the necessary aluminum and sodium ions.
Hydrothermal synthesis experiments have been conducted to determine the optimal conditions for dawsonite formation, which is relevant for engineered carbon storage. Research indicates that pure dawsonite can be synthesized across a temperature range of 100–180°C and a pH range of 8.5–10.5. cgsjournals.com One study identified the ideal conditions for its synthesis from carbon dioxide as a temperature of 140°C and a pH of 9.5. cgsjournals.com
Role in Enhancing Caprock Integrity in CO₂ Storage Sites
The integrity of the caprock—an impermeable layer of rock above the storage reservoir—is critical for preventing the upward leakage of injected CO₂. Research indicates that the formation of dawsonite can play a beneficial role in enhancing caprock integrity. researchgate.net
Long-Term Carbon Mineralization and Storage Security
Dawsonite is central to the discussion of long-term storage security in carbon capture and storage (CCS) projects. Its formation locks CO₂ into a solid, stable mineral phase. cgsjournals.com However, there is a scientific debate regarding its permanence.
Some studies suggest that dawsonite may be an ephemeral or temporary storage host. researchgate.net These studies indicate that dawsonite is stable only under conditions of high CO₂ pressure and specific fluid chemistry (high Na⁺/H⁺ activity). researchgate.net If the CO₂ pressure dissipates due to leakage or dispersion over geological time, dawsonite could re-dissolve, releasing the stored CO₂. researchgate.net
| Parameter | Finding/Observation | Source |
|---|---|---|
| Geological Prerequisite | Presence of sodium-rich feldspar and CO₂ gas in sandstone formations | researchgate.net |
| Optimal Synthesis Temperature | 140°C | cgsjournals.com |
| Optimal Synthesis pH | 9.5 | cgsjournals.com |
| Role in Caprock | Reduces porosity and permeability via mineral precipitation (cementation) | researchgate.net |
| Long-Term Stability | Debated; stable under high CO₂ pressure but may be ephemeral if pressure dissipates | researchgate.netresearchgate.net |
Research into Precursors for Zeolite Synthesis
Zeolites are crystalline aluminosilicates with porous structures that make them highly valuable as catalysts, adsorbents, and ion-exchange materials. Research has indicated that dawsonite-type compounds can serve as precursors for zeolite synthesis. researchgate.net The synthesis of zeolites typically requires sources of silica (B1680970) and alumina, which are the fundamental building blocks of their framework. thescipub.comunsrat.ac.id
The pathway from dawsonite to zeolite involves using dawsonite as the alumina source. The thermal decomposition of dawsonite produces sodium aluminate (NaAlO₂), an amorphous material that can be reacted with a silica source under hydrothermal conditions to form zeolites. scispace.comgoogle.com For example, processes for making Zeolite A and Zeolite X often involve reacting a sodium aluminate solution with a sodium silicate (B1173343) solution. google.com Since dawsonite provides a route to obtaining sodium aluminate, it is a viable starting material. Research has also shown that amorphous dawsonite-type materials can be prepared at lower temperatures (e.g., 60-100°C) and used as precursors. researchgate.net
Investigations in Water Treatment Technologies as Metal Adsorbents
The removal of toxic heavy metal ions from wastewater is a critical environmental challenge, and adsorption is considered a highly effective and low-cost method for this purpose. nih.govresearchgate.net Materials with high surface area and active functional groups are sought after as adsorbents. mdpi.com
Research has demonstrated that basic aluminum carbonate [Al(OH)CO₃], a compound structurally analogous to dawsonite, is a superb adsorbent for heavy metals. rsc.org Porous nanospheres of Al(OH)CO₃ synthesized via a microwave-assisted process exhibited an extremely large surface area of 484 m²/g. rsc.org These nanospheres showed excellent adsorption capacities for arsenic (As(V)) and chromium (Cr(VI)), with maximum capacities of 170 mg/g and 60 mg/g, respectively, at a neutral pH of 7. rsc.org A key finding was that the carbonate groups played a direct role in the adsorption mechanism through an ion-exchange process with the arsenate and chromate (B82759) species. rsc.org
Given that dawsonite [NaAl(CO₃)(OH)₂] also possesses both hydroxide and carbonate functional groups, it is expected to exhibit similar adsorbent properties for heavy metals. The primary mechanisms for heavy metal adsorption onto such surfaces include:
Ion Exchange: Where carbonate ions or hydroxyl groups on the adsorbent surface are exchanged for anionic metal complexes (like arsenate). rsc.org
Complexation: The formation of chemical bonds between the metal ions and surface functional groups. mdpi.com
Electrostatic Attraction: The attraction between positively charged metal ions (e.g., Cu²⁺, Ni²⁺, Pb²⁺) and a negatively charged adsorbent surface, a property that is highly dependent on the solution pH. mdpi.comnih.gov
| Metal Ion | Maximum Adsorption Capacity (mg/g) | Proposed Mechanism | Source |
|---|---|---|---|
| Arsenic (As(V)) | 170 | Ion exchange with carbonate groups | rsc.org |
| Chromium (Cr(VI)) | 60 | Ion exchange with carbonate groups | rsc.org |
Future Directions and Emerging Research Themes in Dawsonite Research
Refinement of Thermodynamic and Kinetic Parameters for Predictive Modeling
Accurate predictive modeling is essential for assessing the feasibility and security of geological CO₂ sequestration. The formation and dissolution of dawsonite (B1143670) are critical processes in these models, but their accuracy is contingent on the quality of the underlying thermodynamic and kinetic data. pnnl.govsodir.no A significant research thrust is dedicated to refining these parameters to reduce uncertainties in long-term simulations. researchgate.netcopernicus.org
Early geochemical transport simulations often used estimated rate constants for dawsonite, borrowing values from more common minerals like K-feldspar or siderite. copernicus.org This introduced considerable uncertainty into predictions of CO₂ mineralization. Recent experimental work has focused on directly measuring these properties under conditions relevant to deep saline aquifers. For instance, solubility measurements of synthetic dawsonite have been conducted at temperatures ranging from 50–200 °C, allowing for a re-evaluation of its thermodynamic properties. researchgate.net These experiments have yielded more precise values for the Gibbs free energy of formation, enthalpy of formation, and entropy of dawsonite. researchgate.net
Kinetic studies are also crucial. Research has measured dawsonite dissolution rates as a function of pH, finding them to be nearly independent of pH in the 3.5 to 8.6 range at 80°C. acs.org However, significant gaps remain in understanding the kinetics of its precipitation, particularly the nucleation phase. researchgate.net Future research aims to develop comprehensive kinetic models that incorporate classical nucleation theory and growth theories to better predict the onset and rate of dawsonite formation in complex geological systems. researchgate.net The development of Quantitative Structure-Property Relationship (QSPR) models also represents a promising frontier for predicting the kinetic and thermodynamic properties of reactions involving dawsonite. researchgate.net
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Log of Solubility Constant | log K°s,0 | -10.77 ± 0.11 | |
| Gibbs Energy of Reaction | ΔrG° | 61.5 ± 0.6 | kJ · mol⁻¹ |
| Enthalpy of Reaction | ΔrH° | 105.4 ± 4.7 | kJ · mol⁻¹ |
| Gibbs Energy of Formation | ΔfG° | -1378.1 ± 1.8 | kJ · mol⁻¹ |
| Enthalpy of Formation | ΔfH° | -1571.2 ± 2.0 | kJ · mol⁻¹ |
| Entropy | S° | 138.8 ± 4.8 | J · mol⁻¹ · K⁻¹ |
Development of Novel and Sustainable Synthesis Routes
The synthesis of dawsonite is a key area of research, not only for producing pure samples for laboratory studies but also for potential industrial applications. Traditional hydrothermal synthesis methods have been well-established, but emerging research focuses on developing more sustainable and economically viable routes. cgsjournals.comjhyqy.com.cn
One of the most promising areas is the use of industrial waste streams as precursors. Research has demonstrated that dawsonite can be effectively synthesized from the etching waste streams of the aluminum anodizing industry. nih.govcapes.gov.br These streams, which are rich in dissolved aluminum and sodium, can be treated with sodium bicarbonate to precipitate dawsonite, recovering nearly 100% of the aluminum and creating a marketable mineral resource from a waste product. nih.govcapes.gov.br This approach simultaneously addresses environmental emissions and resource recovery. nih.gov
Other research efforts focus on optimizing synthesis conditions to control the purity and crystallinity of the final product. cgsjournals.com Studies have systematically varied parameters like temperature, pH, and reaction time to identify the ideal conditions for dawsonite formation. cgsjournals.comjhyqy.com.cn For example, hydrothermal synthesis experiments have shown that a temperature of 140°C and a pH of 9.5 are optimal for producing pure dawsonite, while higher temperatures (e.g., 200°C) can lead to the formation of impurities like pseudo-boehmite and cause the synthesized dawsonite to redissolve. cgsjournals.comjhyqy.com.cn Novel reactor technologies, such as microreactors, are also being explored to achieve continuous precipitation and better control over catalyst properties. researchgate.net
| Precursors | Method | Optimal Temperature | Optimal pH | Key Finding | Reference |
|---|---|---|---|---|---|
| CO₂, NaOH, Al(OH)₃ | Hydrothermal Synthesis | 140 °C | 9.5 | Pure dawsonite is formed; higher temperatures (200°C) decrease crystallinity and promote dissolution. | cgsjournals.comjhyqy.com.cn |
| Aluminum Anodizing Waste, NaHCO₃ | Waste Valorization | 150 °C | Not specified | Nearly 100% of aluminum from waste stream recovered as dawsonite. | nih.govcapes.gov.br |
| AlCl₃, NaOH, NaHCO₃ | Batch Reactor Synthesis | 150 °C | 10.0 ± 0.1 | Investigated the inhibitory effect of co-existing elements like magnesium. | acs.org |
Advanced Characterization of Nano-Scale Dawsonite and its Surface Chemistry
Understanding the properties of dawsonite at the nanoscale is critical, as its high surface-to-volume ratio governs its reactivity, stability, and potential for functionalization. sciltp.com Emerging research is employing a suite of advanced characterization techniques to probe the structure, morphology, and surface chemistry of nano-dawsonite and its derivatives. advancedsciencenews.comresearchgate.net
High-resolution imaging techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to directly visualize the morphology and crystal structure of synthesized dawsonite particles, which often form as needle-like or fibrous crystals. researchgate.netresearchgate.net These methods are essential for confirming the phase purity and crystallinity of the material. researchgate.net
Beyond static imaging, in situ characterization methods are providing unprecedented insights into the dynamic processes involving dawsonite. rsc.org For example, in situ X-ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) have been used to monitor the thermal decomposition of dawsonite-type compounds in real-time. rsc.org These studies can precisely determine the temperatures at which the dawsonite structure breaks down and transforms into amorphous or crystalline oxide phases, which is vital for applications in catalysis. rsc.org The quantification of surface properties, such as the density and type of functional groups, is another critical research frontier, as the surface chemistry dictates how dawsonite interacts with its environment, whether in a geological reservoir or a catalytic reactor. sciltp.com
Long-Term Performance Assessment in Geological CO₂ Sequestration Simulations
A primary driver for dawsonite research is its potential to trap CO₂ as a stable mineral in geological formations, a process known as mineral trapping. researchgate.net A key challenge is to predict the long-term performance and stability of dawsonite over millennial timescales. researchgate.netresearchgate.net Researchers are using sophisticated reactive transport models and studying natural analogues to assess its permanence. researchgate.netresearchgate.net
Simulations indicate that while dawsonite can form relatively quickly in sodium-rich reservoirs, its long-term stability is highly dependent on the geochemical environment. acs.orgresearchgate.net A critical factor is the partial pressure of CO₂. If the high CO₂ pressure associated with the initial injection dissipates, either through leakage or dispersion, dawsonite can become unstable and redissolve, potentially releasing the stored CO₂ back into the formation. acs.orgresearchgate.net This suggests dawsonite may act as a temporary but effective sink, trapping CO₂ for thousands of years and mitigating leakage risk in the short term, even if it is not a permanent storage solution under all conditions. researchgate.net
To improve the reliability of these long-term predictions, models are being refined to better account for complex interactions. acs.org For instance, the presence of other common elements in reservoir brines, such as magnesium, has been shown experimentally to inhibit dawsonite formation in favor of other minerals like hydrotalcite. acs.org This highlights the need for simulations to incorporate more complete and accurate thermodynamic databases that reflect the complexity of real-world geological systems. acs.org Studying natural CO₂ reservoirs where dawsonite has formed serves as an invaluable natural laboratory to validate these models and understand the conditions that favor its long-term preservation. researchgate.netresearchgate.net
Exploration of New Functional Applications in Sustainable Technologies
While CO₂ sequestration remains a major focus, emerging research is exploring the use of dawsonite and its derivatives as functional materials in other sustainable technologies. nih.govmdpi.com The unique chemical composition and tunable properties of dawsonite make it a candidate for applications in catalysis and environmental remediation. researchgate.netresearchgate.net
A particularly promising area is the use of thermally treated dawsonite as a heterogeneous catalyst or catalyst support. researchgate.netwikipedia.org Upon controlled heating (calcination), dawsonite decomposes to form high-surface-area mixed oxides. rsc.org These materials have shown significant activity as basic catalysts for important chemical transformations. For example, activated dawsonites have been successfully used as catalysts for the synthesis of dimethyl carbonate (DMC), a green chemical, and for the epoxidation of olefins. researchgate.net The catalytic activity can be tuned by adjusting the calcination temperature and by substituting other metals into the dawsonite structure during synthesis. rsc.orgresearchgate.net
Furthermore, the ability to synthesize dawsonite from industrial waste streams opens up circular economy applications. nih.govcapes.gov.br The process not only remediates a waste product but also generates a "marketable mineral resource" that can be used in these new catalytic or other functional applications. nih.gov As the push for green technology and sustainable materials grows, research into novel uses for synthesized minerals like dawsonite, especially those derived from waste, is expected to expand. nih.gov
Table of Compound Names
| Common Name | IUPAC Name / Description | Chemical Formula |
| Dawsonite | Carbonic acid, aluminum sodium salt, basic | NaAl(CO₃)(OH)₂ |
| Pseudo-boehmite | Aluminum oxide hydroxide (B78521) (hydrated) | AlO(OH) |
| Hydrotalcite | Magnesium aluminum carbonate hydroxide hydrate | Mg₆Al₂(CO₃)(OH)₁₆·4H₂O |
| K-feldspar | Potassium aluminum silicate (B1173343) | KAlSi₃O₈ |
| Siderite | Iron(II) carbonate | FeCO₃ |
| Dimethyl carbonate | Carbonic acid, dimethyl ester | C₃H₆O₃ |
Q & A
Basic Research Questions
Q. How can the pH of basic aluminum sodium carbonate be experimentally determined, and what does this reveal about its hydrolysis behavior?
- Methodology : Prepare an aqueous solution of the compound (0.1–1.0 M concentration). Measure pH using a calibrated pH meter or universal indicator paper. Compare results to theoretical predictions based on its parent acid (carbonic acid, weak) and base (aluminum hydroxide, weak). Hydrolysis of Al³⁺ and CO₃²⁻ ions will influence pH, requiring repeated trials to account for variability .
- Data Interpretation : A pH > 7 indicates dominant basicity due to incomplete neutralization or hydroxyl (OH⁻) retention in the salt structure .
Q. What parent acids and bases are involved in synthesizing basic aluminum sodium carbonate?
- Synthesis Pathway :
- Acid : Carbonic acid (H₂CO₃) or its precursor (e.g., CO₂ gas bubbled into water).
- Base : Sodium hydroxide (NaOH) and aluminum hydroxide (Al(OH)₃).
- Reaction : Partial neutralization of H₂CO₃ with NaOH and Al(OH)₃ under controlled stoichiometry.
Q. How can conflicting literature on salt classification (e.g., acidic vs. basic behavior) be resolved?
- Approach : Replicate experiments from conflicting sources (e.g., reports AlCl₃ as neutral, but standard theory predicts acidic pH). Test hydrolysis by measuring pH over time and using ion-selective electrodes to track Al³⁺ and CO₃²⁻ dissociation. Compare results to thermodynamic models .
Advanced Research Questions
Q. What experimental designs are optimal for assessing the thermal stability of basic aluminum sodium carbonate?
- Methodology :
- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 800°C at 10°C/min under inert gas. Track mass loss to identify decomposition stages (e.g., release of H₂O, CO₂).
- X-ray Diffraction (XRD) : Analyze structural changes post-heating to detect phase transitions.
Q. How can acid-base theories (Arrhenius, Brønsted-Lowry, Lewis) explain the compound’s reactivity in aqueous and non-aqueous systems?
- Theoretical Framework :
- Brønsted-Lowry : Evaluate proton transfer between CO₃²⁻ and water.
- Lewis : Assess Al³⁺ as a Lewis acid interacting with electron donors (e.g., OH⁻, CO₃²⁻).
Q. What statistical models are suitable for analyzing variability in reactivity data (e.g., pH, solubility) across experimental replicates?
- Data Analysis :
- Apply ANOVA to identify significant differences between experimental groups.
- Use error propagation models to quantify uncertainty in derived parameters (e.g., hydrolysis constants).
Contradictions and Gaps in Current Research
Q. Why do some studies classify aluminum-containing salts as neutral despite their theoretical acidic/basic nature?
- Hypothesis : Impurities (e.g., adsorbed moisture, unreacted precursors) may skew pH measurements.
- Resolution : Purify samples via recrystallization or dialysis. Re-test pH under controlled humidity .
Q. How does the compound’s structure (e.g., hydroxyl vs. carbonate ratios) influence its buffering capacity?
- Methodology :
- Synthesize variants with varying OH⁻/CO₃²⁻ ratios via stoichiometric adjustments.
- Test buffering capacity by titrating with HCl/NaOH and plotting titration curves.
Tables for Reference
Table 1 : pH Classification of Salts (Adapted from )
| Salt | pH | Classification |
|---|---|---|
| Sodium Carbonate | >7 | Basic |
| Aluminum Chloride | <7 | Acidic |
| Basic Aluminum Sodium Carbonate* | >7 | Basic |
*Predicted based on structural analogy.
Table 2 : Synthesis Pathways for Basic Salts (Adapted from )
| Salt | Acid | Base |
|---|---|---|
| Basic Aluminum Sodium Carbonate | H₂CO₃ | NaOH + Al(OH)₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
